molecular formula C8H10BrNO B599839 4-Bromo-2-[(methylamino)methyl]phenol CAS No. 157729-23-2

4-Bromo-2-[(methylamino)methyl]phenol

Cat. No.: B599839
CAS No.: 157729-23-2
M. Wt: 216.078
InChI Key: XVEDWUMXQCOGAE-UHFFFAOYSA-N
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Description

4-Bromo-2-[(methylamino)methyl]phenol is an organic compound with the molecular formula C8H10BrNO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and a methylamino group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-[(methylamino)methyl]phenol typically involves the bromination of 2-[(methylamino)methyl]phenol. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like hydroxide, alkoxide, or amine groups.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with modifications to the bromine or amino groups.

    Substitution: Substituted phenol derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-[(methylamino)methyl]phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(methylamino)methyl]phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methylamino group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    4-Bromo-2-[(ethylamino)methyl]phenol: Similar structure with an ethylamino group instead of a methylamino group.

    4-Bromo-2-methylaniline: Contains a bromine atom and a methyl group on the benzene ring.

    4-Bromo-2-methylphenol: Lacks the amino group but has a bromine and a methyl group on the benzene ring.

Uniqueness: 4-Bromo-2-[(methylamino)methyl]phenol is unique due to the presence of both a bromine atom and a methylamino group, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEDWUMXQCOGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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